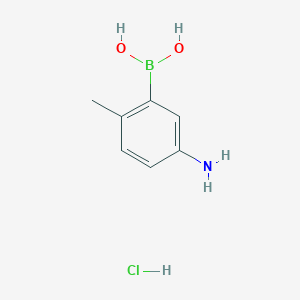
(4-Fluorothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorotiofen-2-il)metanol es un compuesto orgánico con la fórmula molecular C5H5FOS. Es un derivado fluorado del tiofeno, un anillo aromático de cinco miembros que contiene azufre
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
(4-Fluorotiofen-2-il)metanol se puede sintetizar a través de varios métodos. Un enfoque común involucra la reacción del cloruro de (4-fluorotiofen-2-il)metil con un agente reductor adecuado. Por ejemplo, la reacción se puede llevar a cabo utilizando borohidruro de sodio en tetrahidrofurano anhidro a temperatura ambiente. La mezcla de reacción se apaga luego con agua, y el producto se extrae usando un solvente orgánico .
Métodos de producción industrial
Los métodos de producción industrial para (4-Fluorotiofen-2-il)metanol generalmente involucran rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede aumentar el rendimiento y la pureza del producto. Además, el uso de sistemas automatizados para monitorear y controlar los parámetros de reacción asegura una calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Fluorotiofen-2-il)metanol experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar el derivado de tiofeno correspondiente.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen dióxido de manganeso y permanganato de potasio.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente como agentes reductores.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: (4-Fluorotiofen-2-il)aldehído, ácido (4-Fluorotiofen-2-il)carboxílico.
Reducción: (4-Fluorotiofeno).
Sustitución: Varios derivados de tiofeno sustituidos
Aplicaciones Científicas De Investigación
(4-Fluorotiofen-2-il)metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de productos químicos especiales
Mecanismo De Acción
El mecanismo de acción de (4-Fluorotiofen-2-il)metanol involucra su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a varios efectos bioquímicos. Las vías y los objetivos moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- (4-(4-Fluorofenil)tiofen-2-il)metanol
- (4-(4-Metoxifenil)tiofen-2-il)metanol
- (4-(4-Bromofenil)tiofen-2-il)metanol
- (4-(4-Clorofenil)tiofen-2-il)metanol .
Unicidad
(4-Fluorotiofen-2-il)metanol es único debido a la presencia del átomo de flúor, que imparte propiedades químicas distintas como una mayor estabilidad y reactividad. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e de investigación .
Propiedades
IUPAC Name |
(4-fluorothiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNOBISTKAIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)




![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)



![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)


